molecular formula C21H25IN2S B1676289 Mequitamium Iodide CAS No. 101396-42-3

Mequitamium Iodide

Cat. No.: B1676289
CAS No.: 101396-42-3
M. Wt: 464.4 g/mol
InChI Key: SWVANDLDSRKJFI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mequitamium iodide can be synthesized through the quaternization of 10-(1-azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine with methyl iodide in acetonitrile (CH3CN) at 50°C . This method involves the reaction of the precursor compound with methyl iodide to form the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Mequitamium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include methyl iodide for quaternization and various solvents like acetonitrile. Reaction conditions typically involve controlled temperatures and specific solvent environments to ensure the desired chemical transformations.

Major Products Formed

The major product formed from the synthesis of this compound is the quaternized ammonium salt, which exhibits the desired biological activity as a PAF inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Mequitazine: Another histamine H1 receptor antagonist with similar antiallergic properties.

    Diphenhydramine: A widely used antihistamine with less potency compared to mequitamium iodide.

    Astemizole: An antihistamine with similar mechanisms but different potency and side effect profiles.

Uniqueness

This compound is unique in its ability to inhibit platelet-mediated effects of PAF by interfering with secondary mechanisms rather than direct antagonism at receptor sites . This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

101396-42-3

Molecular Formula

C21H25IN2S

Molecular Weight

464.4 g/mol

IUPAC Name

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine;iodide

InChI

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1

InChI Key

SWVANDLDSRKJFI-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

Canonical SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide
3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane
d-Meq cpd
LG 30435
LG-30435
mequitaminum iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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